molecular formula C21H30O4 B1150628 Triptonodiol CAS No. 117456-87-8

Triptonodiol

Cat. No.: B1150628
CAS No.: 117456-87-8
M. Wt: 346.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Triptonodiol is a diterpenoid compound extracted from the traditional Chinese herb Tripterygium wilfordii. This herb has been widely used in traditional medicine to treat various ailments such as rheumatism, pain, inflammation, and tumors. This compound has gained attention in recent years due to its potential anti-cancer properties, particularly in inhibiting the migration and invasion of non-small-cell lung cancer .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Triptonodiol is typically extracted from the roots of Tripterygium wilfordii. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The specific solvents and conditions used can vary, but common solvents include ethanol and methanol. The purification process often involves chromatography techniques to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Tripterygium wilfordii. The process is optimized to maximize yield and purity. This includes selecting the appropriate plant material, optimizing extraction conditions, and employing advanced purification techniques. The industrial process ensures that the compound is produced in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Triptonodiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

Triptonodiol has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of diterpenoids.

    Biology: this compound is studied for its effects on cellular processes, including cell migration, invasion, and autophagy.

    Medicine: The compound is being investigated for its potential as an anti-cancer agent, particularly in the treatment of non-small-cell lung cancer. It has shown promise in inhibiting cancer cell migration and invasion.

    Industry: This compound is used in the development of new therapeutic agents and as a lead compound for drug discovery

Comparison with Similar Compounds

Triptonodiol is unique among diterpenoids due to its specific molecular structure and biological activity. Similar compounds include:

This compound stands out due to its specific inhibition of non-small-cell lung cancer cell migration and invasion, making it a promising candidate for further research and development.

Properties

IUPAC Name

(1S,4aS,10aR)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRBHDJWRPUKMD-TYCQWZJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the potential mechanism of action for Triptonodiol in combating cancer?

A1: While the exact mechanism remains under investigation, research suggests that this compound might inhibit the aggressive spread of Non-Small-Cell Lung Cancer (NSCLC) by interfering with the cellular process of "cytoskeletal remodeling" []. Essentially, the compound appears to disrupt the organization of structural components within cancer cells, hindering their ability to move and invade surrounding tissues. This is supported by observations of reduced actin aggregation and altered pseudopod morphology in treated cells. Additionally, this compound has been linked to increased autophagic flux in NSCLC [], a process that cells use for self-degradation and recycling of unnecessary or dysfunctional components, suggesting another potential avenue for its anti-tumor activity.

Q2: What is the structural classification of this compound and what are its sources?

A2: this compound belongs to the abietane-type diterpenoid family of natural products [, ]. These compounds are characterized by a specific carbon skeleton derived from abietic acid, a diterpene resin acid found in coniferous trees. This compound, specifically, has been isolated from the roots of Tripterygium wilfordii Hook. f. [], a plant with a long history of medicinal use in traditional Chinese medicine.

Q3: What are the limitations of the current research on this compound and what are potential future research directions?

A3: Currently, most studies investigating this compound's anti-cancer potential are pre-clinical and performed in vitro using cell lines. Although these studies provide valuable insights [], further research, particularly in vivo studies using animal models, is necessary to validate these findings and assess the compound's efficacy in a more complex biological context. Future studies should also focus on elucidating the detailed molecular mechanisms by which this compound exerts its effects, including its precise interactions with cellular targets and signaling pathways. Additionally, investigating the pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion, will be crucial for translating these findings into potential therapeutic applications.

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